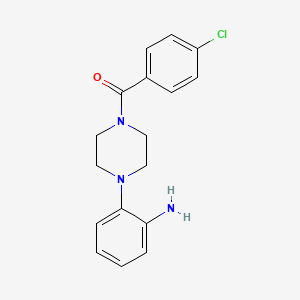(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
CAS No.: 695167-07-8
VCID: VC6521806
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8
* For research use only. Not for human or veterinary use.

| Description |
Chemical Identity
Structural Features
Synthesis and CharacterizationThe synthesis of compounds like (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions, including:
Potential ApplicationsPiperazine derivatives, including compounds with similar structures, have been extensively studied for their pharmacological properties:
Biological StudiesWhile specific studies on this compound may be limited, related piperazine derivatives have demonstrated:
Limitations and Future ResearchDespite its potential, further research is needed to explore:
This detailed overview highlights the structural features, synthesis, and potential applications of (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, emphasizing its significance in medicinal chemistry and pharmaceutical research. |
||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 695167-07-8 | ||||||||||
| Product Name | (4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone | ||||||||||
| Molecular Formula | C17H18ClN3O | ||||||||||
| Molecular Weight | 315.8 | ||||||||||
| IUPAC Name | [4-(2-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone | ||||||||||
| Standard InChI | InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2 | ||||||||||
| Standard InChIKey | ZZBGVFRBBIAOPT-UHFFFAOYSA-N | ||||||||||
| SMILES | C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=C(C=C3)Cl | ||||||||||
| Solubility | not available | ||||||||||
| PubChem Compound | 976249 | ||||||||||
| Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume